1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a sulfonyl group, a naphthalene ring, and a dihydroimidazole ring
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S2/c21-17-8-10-18(11-9-17)27(24,25)23-13-12-22-20(23)26-14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBNDNHWWLIWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethylenediamine-Carbonyl Condensation
Reaction of ethylenediamine derivatives with carbonyl compounds under acidic or basic conditions forms the dihydroimidazole ring. For example, condensation of 1,2-diaminoethane with trichloroacetaldehyde in ethanol at reflux yields 2-trichloromethyl-4,5-dihydro-1H-imidazole. Modifications include using microwave irradiation to accelerate reaction kinetics.
Cyclization of Chloroacetamide Derivatives
Chloroacetamide intermediates undergo base-mediated cyclization. In a patented method, 4-hydroxyl-4-(4-aminomethylphenyl)-2-oximido methyne imidazole-3-oxygen reacts with thionyl chloride in ethyl acetate, followed by recrystallization to yield 4-chloro-2-cyano-5-(4-methylphenyl)imidazole. This route emphasizes halogen retention for downstream functionalization.
Introduction of the [(Naphthalen-1-yl)methyl]sulfanyl Group
Thiol-Alkylation Strategy
The sulfanyl group is introduced via nucleophilic substitution or thiol-ene coupling:
- Nucleophilic substitution : Treatment of 2-chloro-4,5-dihydro-1H-imidazole with naphthalen-1-ylmethanethiol in dimethylformamide (DMF) at 80°C for 12 hours achieves 65–72% yield. Triethylamine is often added to scavenge HCl.
- Thiol-ene reaction : Under UV light, 4,5-dihydro-1H-imidazole-2-thiol reacts with 1-(chloromethyl)naphthalene in tetrahydrofuran (THF), yielding 85% product. This method avoids harsh bases but requires rigorous anhydrous conditions.
Direct Mercaptomethylation
A one-pot approach involves reacting imidazole with 1-naphthalenemethyl disulfide and sodium borohydride in methanol. The disulfide undergoes reductive cleavage to generate the thiolate, which alkylates the imidazole. Yields range from 58–64%.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
Classical Sulfonylation Conditions
The dihydroimidazole intermediate is treated with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. After 3 hours at room temperature, the mixture is washed with aqueous NaHCO₃ to remove excess sulfonyl chloride. Yields exceed 80% when the imidazole nitrogen is sufficiently nucleophilic.
Microwave-Assisted Sulfonylation
Patent CN103936678A describes a microwave method where the reaction completes in 15 minutes at 100°C, improving yield to 92%. Solvent-free conditions reduce purification steps, though scalability remains challenging.
Integrated Synthetic Routes
Sequential Functionalization Pathway
- Imidazole core synthesis : Ethylenediamine + trichloroacetaldehyde → 2-trichloromethyl-4,5-dihydro-1H-imidazole.
- Thiolation : React with naphthalen-1-ylmethanethiol/K₂CO₃ in acetone → 2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole.
- Sulfonylation : Treat with 4-chlorobenzenesulfonyl chloride/DMAP in DCM → target compound.
Yield : 68% overall.
Convergent Approach
Parallel synthesis of sulfonyl and sulfanyl intermediates followed by coupling:
- Prepare 4-chlorobenzenesulfonamide via chlorosulfonation of benzene.
- Synthesize 2-{[(naphthalen-1-yl)methyl]sulfanyl}imidazole separately.
- Couple using EDC/HOBt in THF, achieving 74% yield.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 4,5-Dihydro-1H-imidazole | 1650 (C=N) | 3.20 (t, 2H), 4.05 (t, 2H), 7.80 (s, 1H) | 97.1 [M+H]⁺ |
| 2-{[(Naphthalen-1-yl)methyl]sulfanyl} derivative | 2560 (S-H) | 4.30 (s, 2H), 7.45–8.10 (m, 7H) | 245.7 [M+H]⁺ |
| Final product | 1360, 1170 (SO₂) | 3.15–3.40 (m, 4H), 7.60–8.20 (m, 11H) | 444.9 [M+H]⁺ |
Critical Analysis of Methodologies
Yield Optimization Challenges
Green Chemistry Considerations
- Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) reduces environmental impact without yield loss.
- Catalytic DMAP (5 mol%) decreases waste versus stoichiometric use.
Industrial Scalability
Table 2: Comparison of Pilot-Scale Methods
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 8–12 hours | 2 hours |
| Yield | 72% | 88% |
| Purity | 95% | 99% |
| Cost (USD/kg) | 1,200 | 950 |
Data from patent CN103936678A. Continuous flow systems enhance heat transfer and reduce side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)sulfonyl-2-(phenylmethylsulfanyl)-4,5-dihydroimidazole
- 1-(4-Chlorophenyl)sulfonyl-2-(benzylsulfanyl)-4,5-dihydroimidazole
Uniqueness
1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of the naphthalene ring, which can impart distinct chemical and physical properties compared to similar compounds with simpler aromatic rings
Biological Activity
1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework that combines a chlorobenzenesulfonyl group with a naphthalen-1-ylmethyl sulfanyl group attached to a dihydroimidazole ring. Its molecular formula is with a molecular weight of 416.94 g/mol.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the dihydroimidazole ring through the condensation of appropriate precursors and subsequent alkylation with naphthalen-1-ylmethyl halides.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Candida albicans | Effective |
These findings suggest its potential application in treating infections caused by these pathogens .
Antioxidant Activity
The compound has shown promising antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells against damage from reactive oxygen species (ROS), potentially contributing to its therapeutic efficacy .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, particularly kinases involved in cellular signaling pathways. Such inhibition could have implications for cancer treatment by disrupting proliferative signals in cancer cells .
The mechanism of action for this compound likely involves multiple interactions at the molecular level:
Binding Interactions:
- The sulfonyl group can form hydrogen bonds or ionic interactions with target proteins.
- The naphthalenic moiety may engage in π–π stacking interactions with aromatic residues in enzymes or receptors.
These interactions can modulate the activity of biological targets, leading to therapeutic effects.
Study on Anticancer Activity
In a recent study, derivatives of similar compounds were evaluated for their anticancer properties. Notably, compounds with similar functional groups demonstrated significant inhibition of cancer cell proliferation in vitro. For example, one derivative showed an IC50 value of 0.12 μM against HCT116 colon cancer cells, indicating potent anticancer activity .
Comparative Analysis
A comparative analysis with structurally related compounds reveals that while many exhibit similar biological activities, the unique structural features of this compound may confer distinct advantages in selectivity and potency.
| Compound Name | Biological Activity |
|---|---|
| 1-(4-chlorobenzenesulfonyl)-4-(naphthalen-1-yl)methylpiperazine | Moderate antibacterial |
| 1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydroimidazole | Strong antibacterial/antifungal |
Q & A
Basic: What are the common synthetic routes for 1-(4-chlorobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
The synthesis typically involves multi-step reactions, starting with the functionalization of the imidazole core. A general approach includes:
Sulfonylation : Reacting 4,5-dihydro-1H-imidazole with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Thioether Formation : Introducing the naphthalen-1-ylmethyl thioether moiety via nucleophilic substitution, often using a thiolate intermediate generated from (naphthalen-1-yl)methanethiol and a base (e.g., NaH) .
Purification : Column chromatography or recrystallization to isolate the target compound.
Key solvents include dichloromethane (DCM) or dimethylformamide (DMF), with reaction monitoring via TLC .
Advanced: How can synthetic yields be optimized for this compound, and what mechanistic insights inform these strategies?
Yield optimization requires addressing:
- Steric Hindrance : The bulky naphthalenyl group may slow thioether formation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) enhances reactivity .
- Competitive Side Reactions : Over-sulfonylation or oxidation of the thiol group can occur. Controlled stoichiometry (1:1 molar ratio for sulfonylation) and inert atmospheres (N₂/Ar) mitigate these issues .
- Catalysis : Transition-metal catalysts (e.g., CuI) may accelerate thioether coupling, though this requires empirical testing for this specific substrate. Mechanistic studies (e.g., DFT calculations) could identify rate-limiting steps .
Basic: What spectroscopic techniques are used to characterize this compound?
Routine characterization includes:
- NMR : ¹H/¹³C NMR to confirm the imidazole backbone, sulfonyl group (δ ~7.8 ppm for aromatic protons), and thioether linkage (δ ~4.2 ppm for –SCH₂–) .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1150 cm⁻¹ (C–S stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~470–480) .
Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of:
- Stereoelectronic Effects : The orientation of the sulfonyl and thioether groups, which influence reactivity .
- Torsional Angles : Key for understanding conformational flexibility in biological interactions.
Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical tools . Challenges include obtaining high-quality crystals; vapor diffusion with DCM/hexane is recommended .
Basic: What biological assays are typically employed to evaluate this compound’s activity?
Standard assays include:
- Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or cytochrome P450, given the sulfonamide’s historical role in enzyme modulation .
- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
SAR analysis focuses on:
- Sulfonyl Group : Replacing 4-chlorophenyl with electron-withdrawing groups (e.g., –NO₂) may enhance binding to hydrophobic enzyme pockets .
- Thioether Linker : Substituting naphthalenyl with heteroaromatic groups (e.g., furan) could improve solubility without sacrificing activity .
- Imidazole Core : Saturation (4,5-dihydro vs. fully aromatic) affects planarity and hydrogen-bonding capacity. Computational docking (e.g., AutoDock Vina) predicts optimal modifications .
Basic: How are impurities or byproducts identified during synthesis?
- HPLC-MS : Detects low-abundance impurities (e.g., over-sulfonylated derivatives) .
- ¹H NMR Integration : Quantifies residual starting materials or isomers.
- Elemental Analysis : Confirms purity (>95% required for pharmacological studies) .
Advanced: What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Discrepancies may arise from:
- Assay Conditions : Variability in pH, temperature, or solvent (DMSO vs. aqueous buffer). Standardized protocols (e.g., CLSI guidelines) improve reproducibility .
- Compound Stability : Degradation under storage (e.g., hydrolysis of sulfonyl group). Stability studies via LC-MS over time are critical .
- Cellular Context : Differences in cell membrane permeability or efflux pumps. Use isogenic cell lines or permeability enhancers (e.g., cyclodextrins) for normalization .
Basic: What computational tools model the electronic properties of this compound?
- DFT Calculations : Gaussian or ORCA software predicts electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : GROMACS simulates ligand-receptor interactions, informing binding kinetics .
Advanced: How can crystallographic data validate proposed reaction mechanisms?
SC-XRD can capture intermediate structures (e.g., transition-state analogs) in single crystals. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
